molecular formula C5H2Cl2F3N3O B1457055 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine CAS No. 185677-00-3

2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine

Cat. No.: B1457055
CAS No.: 185677-00-3
M. Wt: 247.99 g/mol
InChI Key: GCFFNZUYUQOBOT-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two chlorine atoms and a trifluoroethoxy group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2,2,2-trifluoroethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms with the trifluoroethoxy group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the continuous addition of reactants and the removal of products, which helps in maintaining the desired reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide, potassium carbonate), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions with amines can yield triazine derivatives with amine groups, while hydrolysis reactions can produce triazine derivatives with hydroxyl groups .

Scientific Research Applications

2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various triazine derivatives, which are important intermediates in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and polymers

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoroethoxy group in 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine imparts unique chemical properties, such as increased lipophilicity and stability, compared to similar compounds. This makes it a valuable compound for various applications, particularly in the development of agrochemicals and pharmaceuticals .

Properties

IUPAC Name

2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2F3N3O/c6-2-11-3(7)13-4(12-2)14-1-5(8,9)10/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFFNZUYUQOBOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC1=NC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728688
Record name 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185677-00-3
Record name 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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